molecular formula C17H24N2O2 B12915217 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one CAS No. 740812-29-7

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one

Cat. No.: B12915217
CAS No.: 740812-29-7
M. Wt: 288.4 g/mol
InChI Key: UECZJXGGQNYJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one typically involves the reaction of a phenylhydrazine derivative with a suitable diketone under acidic or basic conditions. One common method involves the condensation of phenylhydrazine with 2-propylpentanoyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propylpentanoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

740812-29-7

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

5-phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one

InChI

InChI=1S/C17H24N2O2/c1-3-8-14(9-4-2)17(21)19-15(12-16(20)18-19)13-10-6-5-7-11-13/h5-7,10-11,14-15H,3-4,8-9,12H2,1-2H3,(H,18,20)

InChI Key

UECZJXGGQNYJTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.